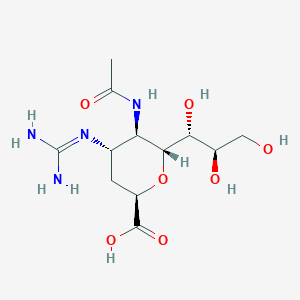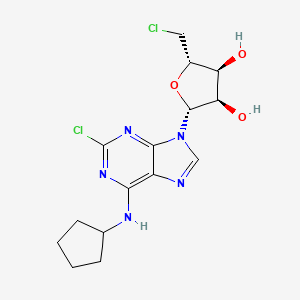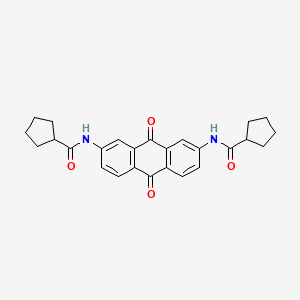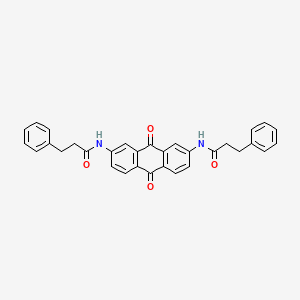![molecular formula C8H13N3 B10841436 2-[2-(1H-Imidazol-4-yl)-cyclopropyl]-ethylamine](/img/structure/B10841436.png)
2-[2-(1H-Imidazol-4-yl)-cyclopropyl]-ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(1H-Imidazol-4-yl)-cyclopropyl]-ethylamine is a chemical compound that features an imidazole ring attached to a cyclopropyl group, which is further connected to an ethylamine chain The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1H-Imidazol-4-yl)-cyclopropyl]-ethylamine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, which involves the addition of a carbene to an alkene.
Formation of the Ethylamine Chain: The ethylamine chain can be introduced through a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-[2-(1H-Imidazol-4-yl)-cyclopropyl]-ethylamin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Imidazol-N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können den Imidazolring in Dihydroimidazol-Derivate umwandeln.
Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen die Ethylamin-Kette durch andere funktionelle Gruppen ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Nucleophile Substitutionsreaktionen beinhalten oft die Verwendung starker Basen wie Natriumhydrid oder Kalium-tert-Butoxid.
Hauptsächlich gebildete Produkte
Oxidation: Imidazol-N-Oxide.
Reduktion: Dihydroimidazol-Derivate.
Substitution: Verschiedene substituierte Imidazol-Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
2-[2-(1H-Imidazol-4-yl)-cyclopropyl]-ethylamin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von 2-[2-(1H-Imidazol-4-yl)-cyclopropyl]-ethylamin beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen:
Molekulare Ziele: Der Imidazolring kann mit verschiedenen Enzymen und Rezeptoren interagieren und deren Aktivität modulieren.
Beteiligte Signalwege: Die Verbindung kann Signalwege beeinflussen, die mit oxidativem Stress, Entzündungen und mikrobiellem Wachstum zusammenhängen.
Wirkmechanismus
The mechanism of action of 2-[2-(1H-Imidazol-4-yl)-cyclopropyl]-ethylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The imidazole ring can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence pathways related to oxidative stress, inflammation, and microbial growth.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Histidin: Eine Aminosäure, die einen Imidazolring enthält.
Histamin: Ein biogenes Amin, das aus Histidin gewonnen wird und an Immunreaktionen beteiligt ist.
Metronidazol: Ein Antibiotikum und Antiprotozoenmittel, das einen Imidazolring enthält.
Einzigartigkeit
2-[2-(1H-Imidazol-4-yl)-cyclopropyl]-ethylamin ist einzigartig durch das Vorhandensein der Cyclopropylgruppe, die im Vergleich zu anderen Imidazol-haltigen Verbindungen besondere chemische Eigenschaften und Reaktivität verleiht. Dieses Strukturmerkmal kann seine Stabilität und Interaktion mit biologischen Zielen verbessern, wodurch es zu einer wertvollen Verbindung für Forschung und Entwicklung wird.
Eigenschaften
Molekularformel |
C8H13N3 |
|---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
2-[(1S,2S)-2-(1H-imidazol-5-yl)cyclopropyl]ethanamine |
InChI |
InChI=1S/C8H13N3/c9-2-1-6-3-7(6)8-4-10-5-11-8/h4-7H,1-3,9H2,(H,10,11)/t6-,7+/m1/s1 |
InChI-Schlüssel |
OTBYLNCJHFPRTL-RQJHMYQMSA-N |
Isomerische SMILES |
C1[C@H]([C@H]1C2=CN=CN2)CCN |
Kanonische SMILES |
C1C(C1C2=CN=CN2)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2,7-Bis[2-(isobutylamino)acetamido]anthraquinone](/img/structure/B10841388.png)
![2,7-Bis[2-(dimethylamino)acetamido]anthraquinone](/img/structure/B10841391.png)
![2,7-Bis[2-(piperazino)acetamido]anthraquinone](/img/structure/B10841400.png)
![2,7-Bis[2-(propylamino)acetamido]anthraquinone](/img/structure/B10841407.png)
![2,7-Bis[3-(piperazino)propionamido]anthraquinone](/img/structure/B10841418.png)
![2,7-Bis[3-(butylamino)propionamido]anthraquinone](/img/structure/B10841419.png)
